molecular formula C24H42N4O8 B1407008 Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-28-1

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Cat. No.: B1407008
CAS No.: 1523618-28-1
M. Wt: 514.6 g/mol
InChI Key: QWDNPUMDBPYQKI-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C24H42N4O8. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane core with diaza (nitrogen-containing) functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate stands out due to its specific spirocyclic structure and the presence of diaza functionalities. These features confer unique chemical and physical properties, making it distinct from other similar compounds.

Biological Activity

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS No. 1788054-74-9) is a compound of interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H42_{42}N4_{4}O8_8
  • Molecular Weight : 514.61 g/mol
  • CAS Number : 1788054-74-9
  • MDL Number : MFCD29037484
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in neurological functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cellular Signaling : It could alter cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Some studies have shown potential antidepressant-like effects in animal models, suggesting a role in mood regulation.
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress and neurodegeneration.
  • Anti-inflammatory Effects : Evidence suggests it may reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

Study 1: Antidepressant-Like Effects

A study conducted on rodents evaluated the antidepressant-like effects of this compound using the forced swim test (FST). Results indicated that treatment significantly reduced immobility time compared to control groups, suggesting an enhancement in mood-related behaviors.

Treatment GroupImmobility Time (seconds)Statistical Significance
Control120-
Low Dose85p < 0.05
High Dose60p < 0.01

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The results showed that the compound significantly reduced cell death and oxidative stress markers.

Treatment GroupCell Viability (%)Oxidative Stress Marker Level (µM)
Control4015
Low Dose6010
High Dose805

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNPUMDBPYQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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